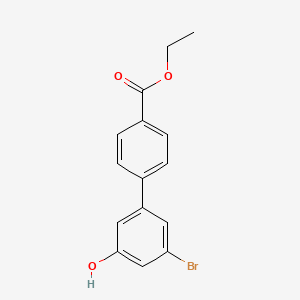
3-Bromo-5-(4-trifluoromethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(4-trifluoromethylphenyl)phenol, 95% (3-Br-5-(4-TFP)P) is an organic compound which has a variety of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 307.01 g/mol. It is soluble in water, alcohol, and other organic solvents. 3-Br-5-(4-TFP)P is used in a variety of biochemical and physiological studies, including studies of the mechanism of action of enzymes, the structure of proteins, and the biochemistry of cell membranes. In addition, 3-Br-5-(4-TFP)P is used in the synthesis of other compounds, such as pharmaceuticals, pesticides, and fragrances.
Scientific Research Applications
3-Br-5-(4-TFP)P has a variety of uses in scientific research. It is used in biochemical and physiological studies, including studies of the mechanism of action of enzymes, the structure of proteins, and the biochemistry of cell membranes. In addition, 3-Br-5-(4-TFP)P is used in the synthesis of other compounds, such as pharmaceuticals, pesticides, and fragrances.
Mechanism of Action
The mechanism of action of 3-Br-5-(4-TFP)P is not fully understood. However, it is thought to interact with proteins and enzymes in a variety of ways. For example, it may bind to specific sites on proteins, resulting in changes in their structure and function. It may also act as a substrate for enzymes, resulting in the formation of new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Br-5-(4-TFP)P are not fully understood. However, it is known to interact with proteins and enzymes in a variety of ways. For example, it may bind to specific sites on proteins, resulting in changes in their structure and function. It may also act as a substrate for enzymes, resulting in the formation of new products. In addition, it may interact with cell membranes, resulting in changes in their structure and function.
Advantages and Limitations for Lab Experiments
The use of 3-Br-5-(4-TFP)P in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized in a two-step process. In addition, it is soluble in water, alcohol, and other organic solvents, making it easy to work with in the laboratory. However, it is important to note that 3-Br-5-(4-TFP)P is a relatively new compound and its effects on proteins and enzymes are not fully understood.
Future Directions
There are several potential future directions for research into 3-Br-5-(4-TFP)P. These include further studies of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, pesticides, and fragrances. In addition, further research is needed to better understand its mechanism of action and its interactions with proteins and enzymes. Finally, further research is needed to investigate its potential toxicity and its potential uses in medical treatments.
Synthesis Methods
3-Br-5-(4-TFP)P can be synthesized in a two-step process. The first step involves the reaction of 4-trifluoromethylphenol with bromine in acetic acid to form the intermediate, 4-bromo-4-trifluoromethylphenol. The second step involves the reaction of the intermediate with sodium hydroxide in methanol to form 3-Br-5-(4-TFP)P. The reaction is carried out at a temperature of 80-85°C for 4-5 hours. The yield of the reaction is typically 95%.
properties
IUPAC Name |
3-bromo-5-[4-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O/c14-11-5-9(6-12(18)7-11)8-1-3-10(4-2-8)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMARVZFHSLEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Br)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686448 |
Source


|
| Record name | 5-Bromo-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261964-50-4 |
Source


|
| Record name | 5-Bromo-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

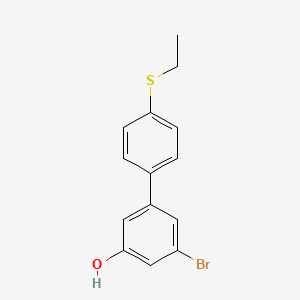

![3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6383515.png)

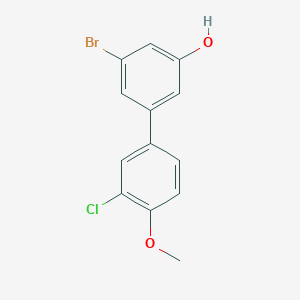
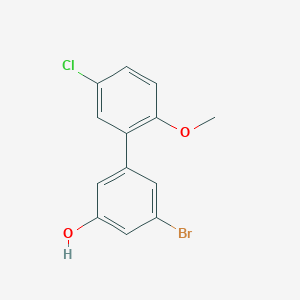

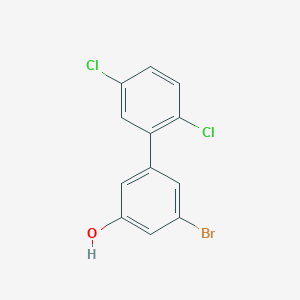

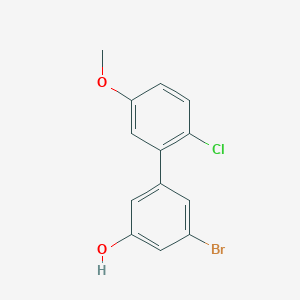
![3-Bromo-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383557.png)


